2-Azabicyclo[2.2.1]heptane-2,5-dicarboxylic acid, 2-(1,1-dimethylethyl) ester

Physical organic chemistry Scaffold electronics Medicinal chemistry design

2-Azabicyclo[2.2.1]heptane-2,5-dicarboxylic acid, 2-(1,1-dimethylethyl) ester (CAS 1363210-41-6; synonym: 2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid) is a conformationally constrained bicyclic amino acid building block featuring a Boc-protected bridgehead nitrogen at position 2 and a free carboxylic acid at position 5. With molecular formula C₁₂H₁₉NO₄, molecular weight 241.28 g/mol, topological polar surface area (TPSA) of 66.8 Ų, and computed XLogP3 of 1.2, this compound occupies a distinct physicochemical space within the 2-azabicyclo[2.2.1]heptane family.

Molecular Formula C12H18NO4-
Molecular Weight 240.28 g/mol
Cat. No. B12362957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azabicyclo[2.2.1]heptane-2,5-dicarboxylic acid, 2-(1,1-dimethylethyl) ester
Molecular FormulaC12H18NO4-
Molecular Weight240.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC1CC2C(=O)[O-]
InChIInChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-7-4-8(13)5-9(7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/p-1
InChIKeyGMGUVTWUHZJSAF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Azabicyclo[2.2.1]heptane-2,5-dicarboxylic acid, 2-(1,1-dimethylethyl) ester – Core Scaffold Overview for Medicinal Chemistry Procurement


2-Azabicyclo[2.2.1]heptane-2,5-dicarboxylic acid, 2-(1,1-dimethylethyl) ester (CAS 1363210-41-6; synonym: 2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid) is a conformationally constrained bicyclic amino acid building block featuring a Boc-protected bridgehead nitrogen at position 2 and a free carboxylic acid at position 5 . With molecular formula C₁₂H₁₉NO₄, molecular weight 241.28 g/mol, topological polar surface area (TPSA) of 66.8 Ų, and computed XLogP3 of 1.2, this compound occupies a distinct physicochemical space within the 2-azabicyclo[2.2.1]heptane family . The rigid [2.2.1] bridged framework eliminates the conformational flexibility inherent in monocyclic piperidine/pyrrolidine scaffolds, imposing defined spatial relationships between substituents that are critical for structure-based drug design [1].

Why 2-Azabicyclo[2.2.1]heptane-2,5-dicarboxylic acid, 2-(1,1-dimethylethyl) ester Cannot Be Replaced by Generic Piperidine or 2,3-Dicarboxylate Analogs


The 2,5-dicarboxylate substitution pattern on the 2-azabicyclo[2.2.1]heptane scaffold creates a spatial orientation of the carboxylic acid functionality that is fundamentally distinct from the more widely used 2,3-dicarboxylate isomer (CAS 291775-59-2) employed in Ledipasvir synthesis . In the 2,5-isomer, the free carboxylic acid at position 5 is separated from the Boc-protected nitrogen by a two-carbon bridge, establishing an extended exit-vector geometry compared to the vicinal 2,3-relationship. Monocyclic alternatives such as N-Boc-piperidine-4-carboxylic acid (CAS 84358-13-4) share an identical computed TPSA of 66.8 Ų but lack the conformational rigidity and defined endo/exo stereochemical preference (ΔG = 0.3 kcal mol⁻¹ favoring the endo invertomer) that the bridged scaffold imposes [1]. Furthermore, the ionization energy of the parent 2-azabicyclo[2.2.1]heptane core (8.5 eV) measurably exceeds that of piperidine (8.05–8.20 eV), indicating a distinct electronic environment at the nitrogen center that affects both basicity and hydrogen-bonding capacity [2]. These combined geometric, electronic, and stereochemical properties mean that substituting this compound with a generic 2,3-isomer or a flexible monocyclic analog will alter pharmacophore geometry, binding interactions, and ultimately biological outcome.

Quantitative Differentiation Evidence for 2-Azabicyclo[2.2.1]heptane-2,5-dicarboxylic acid, 2-(1,1-dimethylethyl) ester Versus Closest Analogs


Electronic Structure Differentiation: Ionization Energy of the 2-Azabicyclo[2.2.1]heptane Core Versus Piperidine

The parent 2-azabicyclo[2.2.1]heptane scaffold exhibits a vertical ionization energy (IE) of 8.5 eV measured by photoelectron spectroscopy, compared to piperidine which shows IE values of 8.05 ± 0.05 eV and 8.20 ± 0.05 eV across independent determinations [1][2]. The 0.3–0.45 eV higher IE of the bicyclic system reflects the constrained electronic environment at the bridgehead nitrogen, where the internal CNC bond angle is compressed below the tetrahedral angle of 109.47°, altering lone-pair availability for protonation, hydrogen bonding, and metal coordination [3]. This electronic differentiation is intrinsic to the scaffold and propagates into any derivative bearing the 2-azabicyclo[2.2.1]heptane core, including the 2,5-dicarboxylic acid target compound.

Physical organic chemistry Scaffold electronics Medicinal chemistry design

Regiochemical Differentiation: 2,5-Dicarboxylate Versus 2,3-Dicarboxylate Isomer – Price Reflects Synthetic Complexity and Unique Value

The target 2,5-dicarboxylate isomer (CAS 1363210-41-6) commands a market price of approximately $670 per gram (97% purity, AChemBlock), compared to the more common 2,3-dicarboxylate/3-carboxylic acid isomer (CAS 291775-59-2) at approximately $356 per gram (97% purity, Aladdin Scientific, $88.90/250 mg) . This ~1.88-fold price differential reflects the distinct synthetic route required to install the carboxylic acid at the sterically hindered position 5 rather than position 3, as well as the lower commercial availability of the 2,5-isomer. The 2,3-isomer has established utility as a key intermediate in the synthesis of Ledipasvir (HCV NS5A inhibitor) and cathepsin C inhibitors, whereas the 2,5-isomer offers a divergent exit-vector geometry that expands accessible chemical space for novel target engagement [1].

Chemical procurement Building block sourcing Isomer comparison

Biological Target Engagement: DPP-4 Inhibitory Potency of the 2-Azabicyclo[2.2.1]heptane Scaffold Versus Marketed Inhibitors

The 2-azabicyclo[2.2.1]heptane scaffold, when elaborated with (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid at the 5-position — an acylation site made available by the free carboxylic acid in the target building block — yields neogliptin (compound 12a), which inhibits human DPP-4 with an IC₅₀ of 16.8 ± 2.2 nM [1]. This potency exceeds that of the marketed DPP-4 inhibitor vildagliptin (IC₅₀ = 34 nM, human DPP-4) and is comparable to sitagliptin (IC₅₀ = 18 nM, human DPP-4) as measured in recombinant enzyme assays [2]. Further optimization of the scaffold produced compound 9a, a 1,2,4-oxadiazole-substituted analog with an IC₅₀ of 4.3 nM that demonstrated no substantial inhibition of the off-target proteases DPP-8 and DPP-9 [3]. The 2,5-dicarboxylic acid building block serves as the essential intermediate for introducing the key amino acid side chain at position 5, a functionalization vector that is geometrically inaccessible from the 3-position of the 2,3-isomer.

DPP-4 inhibition Type 2 diabetes Scaffold validation Neogliptin

Scalability and Synthetic Accessibility: 2-Azabicyclo[2.2.1]heptane Scaffold Versus 6-Azabicyclo[3.1.1]heptane Alternative Scaffolds

The target 2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate scaffold is commercially available exclusively in research-scale quantities (100 mg to 1 g packaging from suppliers including AChemBlock, BOC Sciences, Macklin, and Bidepharm), with per-gram pricing of $670–$5,148 depending on vendor and purity grade . In contrast, the structurally related but topologically distinct N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid scaffold has been demonstrated at process scale, with up to 400 g produced in a single synthetic run from readily available bulk reagents (cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate prepared on up to 1 kg scale) [1]. This 2–3 order-of-magnitude difference in demonstrated scalable production reflects the inherent synthetic challenges of the [2.2.1] bridged system, where double alkylation or cyclization steps to construct the bicyclic framework proceed with lower yields and require more stringent reaction control than the [3.1.1] system [1].

Process chemistry Scale-up Scaffold selection Building block availability

Conformational Constraint and Stereochemical Preference: Endo/Exo Isomer Stability in the 2-Azabicyclo[2.2.1]heptane Scaffold

Low-temperature ¹³C NMR measurements on 2-methyl-2-azabicyclo[2.2.1]heptane reveal that the endo nitrogen invertomer is thermodynamically favored over the exo invertomer by 0.3 kcal mol⁻¹, with a nitrogen inversion barrier ΔG‡ of 7.2 kcal mol⁻¹ [1]. This measurable endo preference is absent in monocyclic amines such as N-methylpiperidine, where rapid inversion at room temperature precludes isolable invertomer populations. The 2,5-dicarboxylate target compound inherits this stereochemical bias: the Boc group at N-2 and the carboxylic acid at C-5 occupy defined spatial orientations on the rigid bicyclic framework, with the bridgehead proton coupling exclusively to exo-positioned hydrogens while the ~90° dihedral angle with endo protons yields near-zero coupling — a spectroscopic signature that enables unambiguous stereochemical assignment by NMR [2]. This contrasts with flexible piperidine-based building blocks where multiple low-energy conformers coexist in solution, complicating structure–activity relationship interpretation.

Conformational analysis Stereochemistry Nitrogen inversion Structure-based design

High-Impact Application Scenarios for 2-Azabicyclo[2.2.1]heptane-2,5-dicarboxylic acid, 2-(1,1-dimethylethyl) ester Guided by Quantitative Evidence


DPP-4 Inhibitor Lead Optimization Exploiting 5-Position Exit Vector Geometry

The free carboxylic acid at position 5 of the target building block provides a unique acylation handle for attaching the (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid pharmacophore that defines the neogliptin class of DPP-4 inhibitors [1]. This geometry is inaccessible from the more common 3-carboxylic acid isomer (CAS 291775-59-2). With neogliptin demonstrating DPP-4 IC₅₀ = 16.8 ± 2.2 nM — exceeding vildagliptin (34 nM) and comparable to sitagliptin (18 nM) — and the optimized 1,2,4-oxadiazole analog 9a achieving IC₅₀ = 4.3 nM with selectivity over DPP-8 and DPP-9, the 2,5-dicarboxylate scaffold represents a validated starting point for developing next-generation DPP-4 inhibitors with differentiated selectivity profiles [1][2]. The low intramolecular cyclization potential and favorable ADME properties reported for neogliptin further support this application direction [1].

KRAS Inhibitor Discovery Using the 2-Azabicyclo[2.2.1]heptane Core as a Conformationally Constrained Pharmacophore

The 2-azabicyclo[2.2.1]heptane scaffold has been specifically claimed in patent application USPTO 20240368156 (published November 2024) as a core structural element for KRAS inhibitors targeting cancers characterized by KRAS mutations [3]. The rigid bicyclic framework provides a pre-organized three-dimensional presentation of substituents that can be tuned to achieve the desired binding interactions with KRAS mutant proteins. The 2,5-dicarboxylate building block, with its orthogonal Boc/COOH protection, enables sequential functionalization at both the nitrogen center (after Boc deprotection) and the carboxylic acid (via amide coupling), making it an ideal intermediate for constructing the diverse substitution patterns claimed in the patent.

Conformational Restriction Strategy in Peptidomimetic and Macrocyclic Drug Design

The endo/exo stereochemical preference (ΔG = 0.3 kcal mol⁻¹ favoring endo) and the 7.2 kcal mol⁻¹ nitrogen inversion barrier of the 2-azabicyclo[2.2.1]heptane scaffold impose a defined conformational preference that is absent in flexible piperidine-based building blocks [4]. This pre-organization reduces the entropic penalty upon target binding and can enhance both potency and selectivity of peptidomimetic ligands. The 2,5-dicarboxylate substitution pattern extends the functional groups across a wider spatial span compared to the 2,3-isomer, making it particularly suitable for macrocyclic constructs where the distance between the amine (post-Boc deprotection) and carboxylic acid attachment points must match specific binding-site dimensions. The well-defined NMR spectroscopic signatures — specifically the ~90° dihedral angle between bridgehead and endo protons yielding diagnostic coupling patterns — facilitate unambiguous stereochemical characterization during structure elucidation [5].

Orthogonal Protection Strategy for Multi-Step Synthesis of Bifunctional Ligands

The target compound's Boc-protected secondary amine (at position 2) and free carboxylic acid (at position 5) constitute an orthogonal protection pair that enables sequential, chemoselective functionalization without protecting group manipulation . The carboxylic acid can be activated for amide or ester bond formation while the Boc group remains intact, and subsequent acidic deprotection of the Boc group reveals the secondary amine for a second diversification step. This contrasts with both the fully protected 2-tert-butyl 5-methyl diester analog (CAS 2231677-20-4, $2,800/g, available only on enquiry basis), which requires ester hydrolysis before the first coupling step, and with N-Boc-piperidine-4-carboxylic acid (CAS 84358-13-4), which shares the same TPSA of 66.8 Ų and orthogonal protection logic but lacks the conformational rigidity and 0.3–0.45 eV higher nitrogen ionization energy that distinguishes the bicyclic scaffold .

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